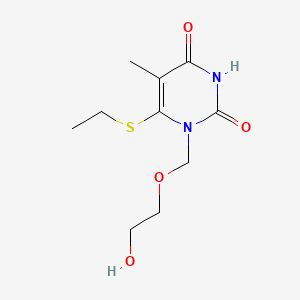
2,4(1H,3H)-Pyrimidinedione, 6-(ethylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, 6-(ethylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- is a complex organic compound with a unique structure that includes a pyrimidinedione core, an ethylthio group, and a hydroxyethoxy methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-(ethylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimidinedione core, introduction of the ethylthio group, and attachment of the hydroxyethoxy methyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques, such as crystallization and chromatography, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 6-(ethylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidinedione core can be reduced under specific conditions.
Substitution: The hydroxyethoxy methyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group yields sulfoxides or sulfones, while reduction of the pyrimidinedione core produces dihydropyrimidines.
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Pyrimidinedione, 6-(ethylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-(ethylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- involves its interaction with specific molecular targets. The ethylthio group and hydroxyethoxy methyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The pyrimidinedione core is essential for the compound’s stability and overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 6-(methylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl-
- 2,4(1H,3H)-Pyrimidinedione, 6-(ethylthio)-1-((2-methoxyethoxy)methyl)-5-methyl-
Uniqueness
Compared to similar compounds, 2,4(1H,3H)-Pyrimidinedione, 6-(ethylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- exhibits unique properties due to the presence of the ethylthio group and hydroxyethoxy methyl group
Propiedades
Número CAS |
125056-72-6 |
|---|---|
Fórmula molecular |
C10H16N2O4S |
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
6-ethylsulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O4S/c1-3-17-9-7(2)8(14)11-10(15)12(9)6-16-5-4-13/h13H,3-6H2,1-2H3,(H,11,14,15) |
Clave InChI |
YNMMZRKISFEJKG-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=C(C(=O)NC(=O)N1COCCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


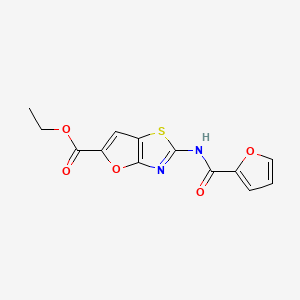
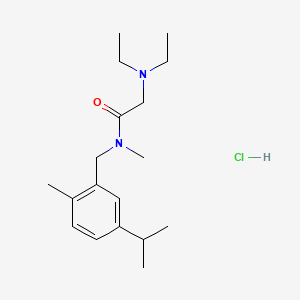
![(1S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12810131.png)
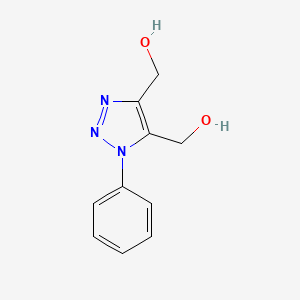
![2-[2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid](/img/structure/B12810136.png)
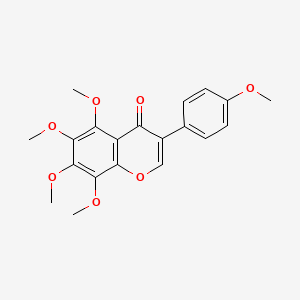
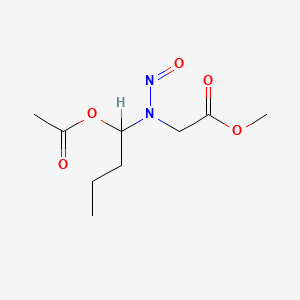
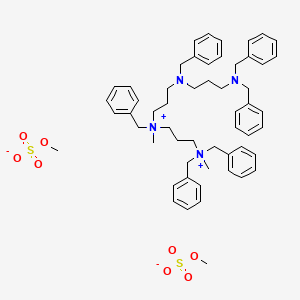
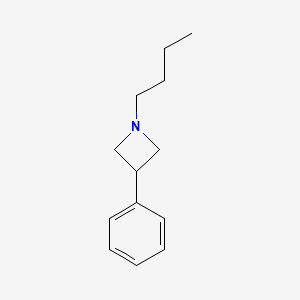
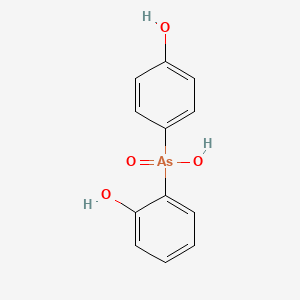
![2-ethyl-5,6-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810170.png)
![1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-(pyridin-2-yl)-1H-imidazole](/img/structure/B12810179.png)
![barium(2+);3-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12810200.png)

